DBCO-COONHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

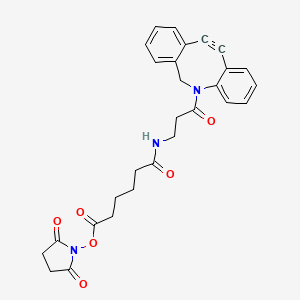

Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-COONHS ester) is a chemical compound widely used in bioorthogonal chemistry, particularly in copper-free click chemistry. This compound is known for its ability to react with azide-functionalized molecules without the need for a copper catalyst, making it highly valuable for bioconjugation applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-COONHS ester typically involves the reaction of dibenzocyclooctyne (DBCO) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

DBCO-COONHS ester primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click chemistry reaction is highly specific and efficient, forming stable triazole linkages .

Common Reagents and Conditions

Reagents: Azide-functionalized molecules, primary amines.

Conditions: The reaction is typically carried out in aqueous buffers or organic solvents at room temperature.

Major Products Formed

The major product formed from the reaction of this compound with azide-functionalized molecules is a stable triazole linkage. This product is highly stable and can be used for various bioconjugation applications .

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

DBCO-COONHS ester is widely used in the development of ADCs, which combine the targeting capabilities of antibodies with the cytotoxic effects of drugs. This compound serves as a cleavable linker that connects the drug to the antibody, ensuring that the drug is released in the target tissue.

Case Study:

A study demonstrated the synthesis of an ADC using this compound as a linker. The resulting ADC showed improved selectivity and efficacy against cancer cells compared to unconjugated drugs, highlighting the potential of this compound in targeted cancer therapies .

Pretargeted Drug Delivery Systems

In pretargeted strategies, this compound is employed to functionalize nanoparticles (NPs) that can be directed towards specific cells or tissues. This method enhances the therapeutic index by minimizing off-target effects.

Case Study:

Research involving clickable BSA nanoparticles functionalized with DBCO moieties demonstrated significant accumulation around cancer cells in vitro. The study reported a 24-fold increase in signal intensity compared to control experiments, confirming the specificity and efficiency of the DBCO-based pretargeting approach .

Bioconjugation in Exosome Engineering

This compound facilitates the modification of exosomes for drug delivery applications. By attaching therapeutic agents to exosomes, researchers can exploit their natural targeting properties for enhanced delivery.

Case Study:

A recent investigation into MSC-derived exosomes functionalized with DBCO-sulfo-NHS showed promising results in antitumor immunotherapy. The modified exosomes exhibited prolonged circulation times and improved targeting capabilities, underscoring the utility of DBCO chemistry in exosome engineering .

Data Tables

Mecanismo De Acción

DBCO-COONHS ester exerts its effects through strain-promoted azide-alkyne cycloaddition (SPAAC). The strained alkyne group in DBCO reacts with azide-functionalized molecules to form a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for a copper catalyst . The primary molecular targets are azide-functionalized biomolecules, and the reaction pathway involves the formation of a triazole ring .

Comparación Con Compuestos Similares

Similar Compounds

- Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester (DBCO-sulfo-NHS ester)

- Dibenzocyclooctyne-amine (DBCO-amine)

- Dibenzocyclooctyne-acid (DBCO-acid)

Uniqueness

DBCO-COONHS ester is unique due to its ability to react with both azide-functionalized molecules and primary amines. This dual reactivity makes it highly versatile for various bioconjugation applications. Additionally, its copper-free click chemistry capability ensures that it can be used in sensitive biological systems without the risk of copper-induced toxicity .

Actividad Biológica

DBCO-COONHS ester, also known as DBCO-NHS ester, is a significant compound in the field of bioconjugation and click chemistry. It is characterized by its ability to react selectively with amine-containing molecules, facilitating the formation of stable covalent bonds. This feature makes it particularly valuable in various biological applications, including drug delivery systems, imaging, and the development of antibody-drug conjugates (ADCs). This article discusses the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a derivative of dibenzocyclooctyne (DBCO) and features an N-hydroxysuccinimide (NHS) ester group. The NHS ester is amine-reactive, allowing for efficient conjugation with primary amines at neutral or slightly basic pH. The molecular formula for DBCO-NHS ester is C23H18N2O5, with a molecular weight of approximately 402.4 daltons .

The biological activity of this compound is primarily attributed to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly selective and occurs without the need for copper catalysts, making it particularly advantageous for in vivo applications where copper can be toxic . The reaction mechanism can be summarized as follows:

- Reactants : this compound reacts with azide-containing biomolecules.

- Reaction : The DBCO group forms a stable bond with the azide, resulting in a covalent linkage.

- Product Formation : The product can be used in various applications such as labeling, drug delivery, and imaging.

Biological Applications

This compound has been extensively studied for its applications in several areas:

1. Antibody-Drug Conjugates (ADCs)

DBCO-NHS esters are utilized to create ADCs by linking cytotoxic drugs to antibodies via stable covalent bonds. This method enhances the targeted delivery of drugs to cancer cells while minimizing systemic toxicity. Research indicates that ADCs using DBCO linkers show improved therapeutic efficacy in various cancer models .

2. Fluorescent Labeling

The compound is also employed in fluorescent labeling techniques due to its compatibility with fluorescent dyes such as Cy5. This application is crucial for imaging studies in cellular biology, allowing researchers to visualize specific proteins or cellular structures .

3. Pretargeted Drug Delivery Systems

Recent studies have demonstrated the use of DBCO-NHS esters in pretargeted drug delivery systems. In these systems, antibodies functionalized with DBCO moieties can selectively bind to tumor cells expressing specific markers, followed by the administration of a drug conjugated to an azide group. This approach significantly enhances the specificity and efficacy of cancer therapies .

Case Study 1: Antibody Functionalization

A study investigated the functionalization of anti-PD-L1 antibodies with DBCO-NHS esters for targeted cancer therapy. The results showed that antibodies modified with DBCO exhibited a 24-fold increase in accumulation at tumor sites compared to non-functionalized controls, demonstrating the effectiveness of DBCO in enhancing targeting capabilities .

| Parameter | Control | DBCO-Functionalized |

|---|---|---|

| Accumulation Factor | 1 | 24 |

| Reaction Time | 15 min | 15 min |

| Specificity | Low | High |

Case Study 2: Imaging Applications

In another study focusing on cellular imaging, DBCO-NHS esters were used to label cells expressing azide-tagged proteins. The results indicated that the fluorescent signal from labeled cells was significantly higher than that from controls, confirming the utility of DBCO for precise labeling in fluorescence microscopy .

| Labeling Method | Signal Intensity |

|---|---|

| Non-functionalized | Low |

| DBCO-Azide Conjugation | High |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O6/c32-24(11-5-6-12-28(36)37-31-26(34)15-16-27(31)35)29-18-17-25(33)30-19-22-9-2-1-7-20(22)13-14-21-8-3-4-10-23(21)30/h1-4,7-10H,5-6,11-12,15-19H2,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVYOJKXEPFCRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.